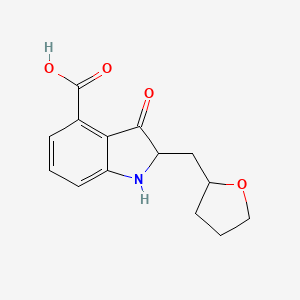![molecular formula C22H18N2O2 B2801748 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one CAS No. 67927-07-5](/img/structure/B2801748.png)
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, also known as MMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MMQ has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, MMPs, and angiogenesis. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of novel drugs. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments that specifically target its therapeutic properties.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, including the identification of its specific targets and the development of novel drugs based on its structure. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one could also be used in combination with other drugs to enhance its therapeutic properties. Furthermore, the potential use of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
Synthesemethoden
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one can be synthesized using various methods, including the condensation reaction of 4-methylacetophenone and 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-methylphenylmagnesium bromide with 2-phenylquinazolin-4(3H)-one in the presence of copper iodide.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro and in vivo. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methoxy]-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-24-21(18-7-3-2-4-8-18)23-20-10-6-5-9-19(20)22(24)25/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAECVRAHXYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)
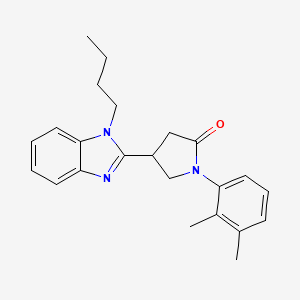
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
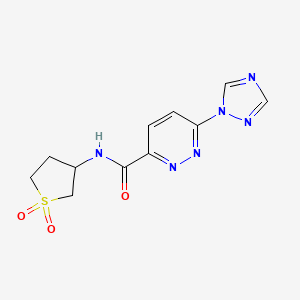
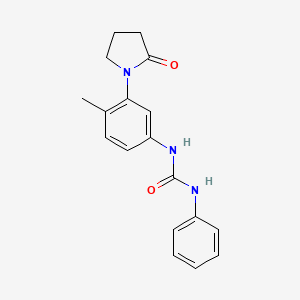
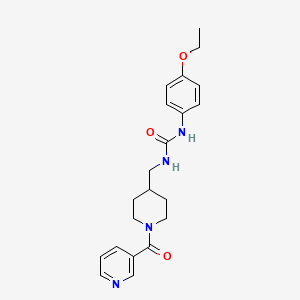
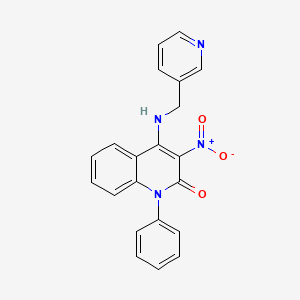
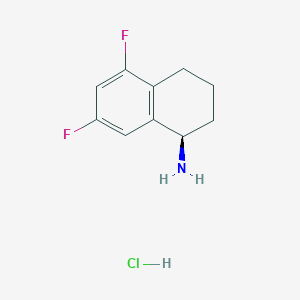
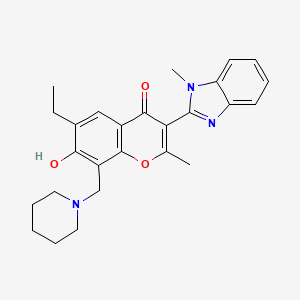
![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
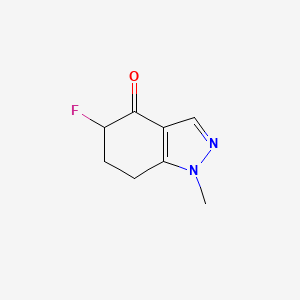
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)
![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)
